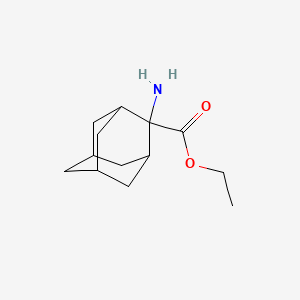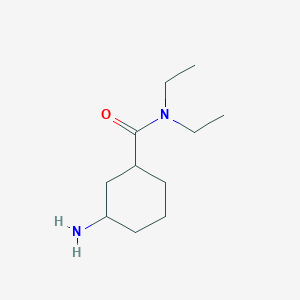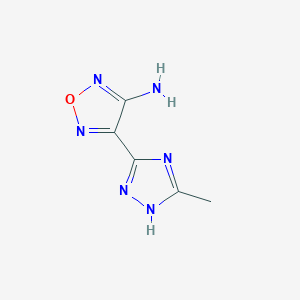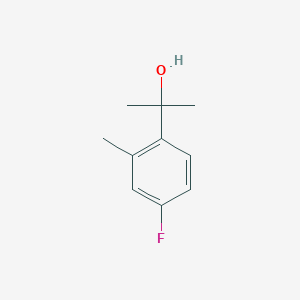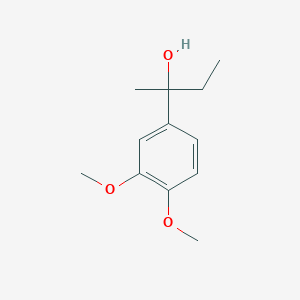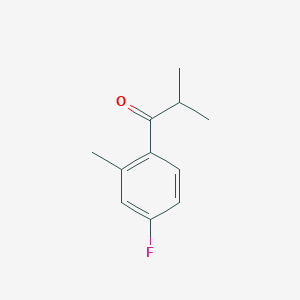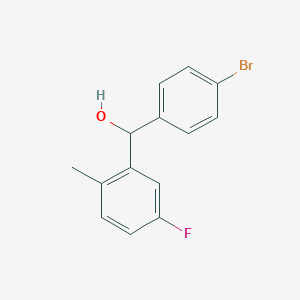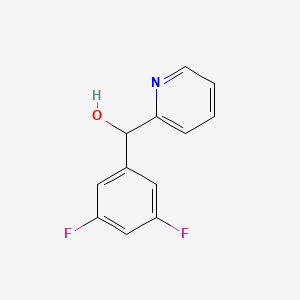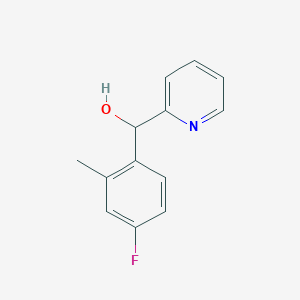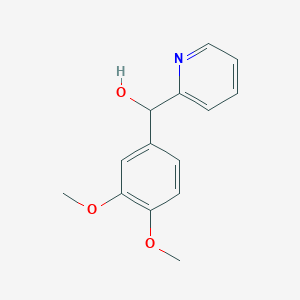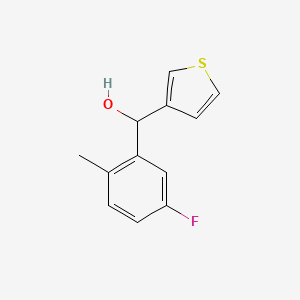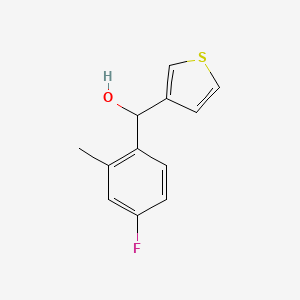
2-Naphthyl-(2-pyridyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthyl-(2-pyridyl)methanol: is an organic compound that features a naphthalene ring and a pyridine ring connected through a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthyl-(2-pyridyl)methanol typically involves the reaction of 2-naphthaldehyde with 2-pyridylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of a Grignard intermediate, which subsequently undergoes nucleophilic addition to the carbonyl group of 2-naphthaldehyde, yielding the desired product after hydrolysis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: 2-Naphthyl-(2-pyridyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Formation of 2-naphthyl-(2-pyridyl)ketone or aldehyde.
Reduction: Formation of 2-naphthyl-(2-pyridyl)methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: 2-Naphthyl-(2-pyridyl)methanol is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.
作用機序
The mechanism of action of 2-Naphthyl-(2-pyridyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved typically include binding to active sites or allosteric sites, leading to modulation of the target’s activity.
類似化合物との比較
2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position.
2-Pyridylmethanol: A pyridine derivative with a methanol group at the 2-position.
1-Naphthyl-(2-pyridyl)methanol: A structural isomer with the naphthalene ring at the 1-position.
Uniqueness: 2-Naphthyl-(2-pyridyl)methanol is unique due to the specific positioning of the naphthalene and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of complex molecules and in applications requiring specific molecular interactions.
特性
IUPAC Name |
naphthalen-2-yl(pyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-16(15-7-3-4-10-17-15)14-9-8-12-5-1-2-6-13(12)11-14/h1-11,16,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLWJLGFEFUUOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(3,5-Difluorophenoxy)methyl]piperidine](/img/structure/B7874423.png)
